

BLT-1 signaling pathway explained

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Compound of Interest

Compound Name: *BLT-1*
Cat. No.: *B10814934*

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An In-depth Technical Guide to the **BLT-1** Signaling Pathway Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating acute and chronic inflammatory responses. The biological effects of LTB4 are primarily mediated through its high-affinity G-protein coupled receptor (GPCR), the Leukotriene B4 Receptor 1 (BLT1).[1][2] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, T cells, and mast cells, making it a central player in immune cell trafficking and activation.[1][3]

Upon activation by LTB4, BLT1 initiates a cascade of intracellular signaling events that culminate in a variety of cellular responses, most notably chemotaxis, degranulation, and the production of inflammatory cytokines.[2][3] Furthermore, the LTB4-BLT1 axis functions as a critical signal-relay system, amplifying the chemotactic response of neutrophils to primary chemoattractants and coordinating collective cell migration.[4][5][6] Given its central role in driving inflammation, the BLT1 signaling pathway is a significant therapeutic target for a range of inflammatory diseases, including arthritis, asthma, and atherosclerosis.[2][7] This guide

provides a detailed technical overview of the core BLT1 signaling pathway, quantitative parameters, key experimental protocols, and its functional consequences.

The Core BLT1 Signaling Cascade

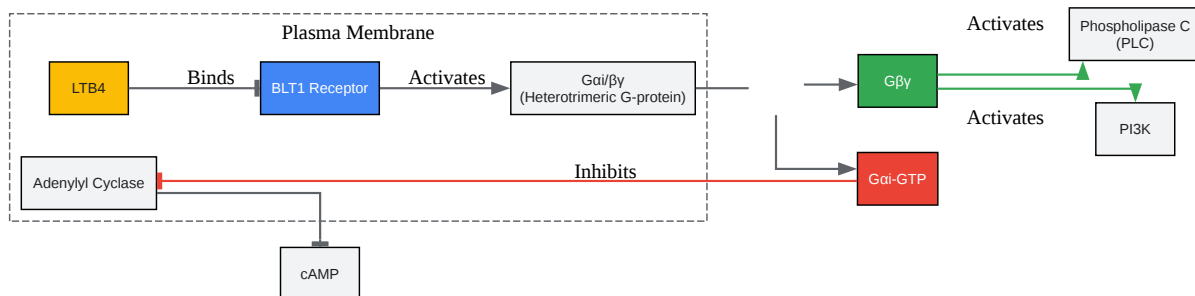
The activation of BLT1 by LTB4 triggers a multi-branched signaling network, primarily through the activation of heterotrimeric G-proteins. BLT1 couples predominantly to the pertussis toxin-sensitive G α i family of G-proteins.[8][9] This interaction initiates the dissociation of the G α i and G β \gamma subunits, which then act on downstream effectors to propagate the signal.

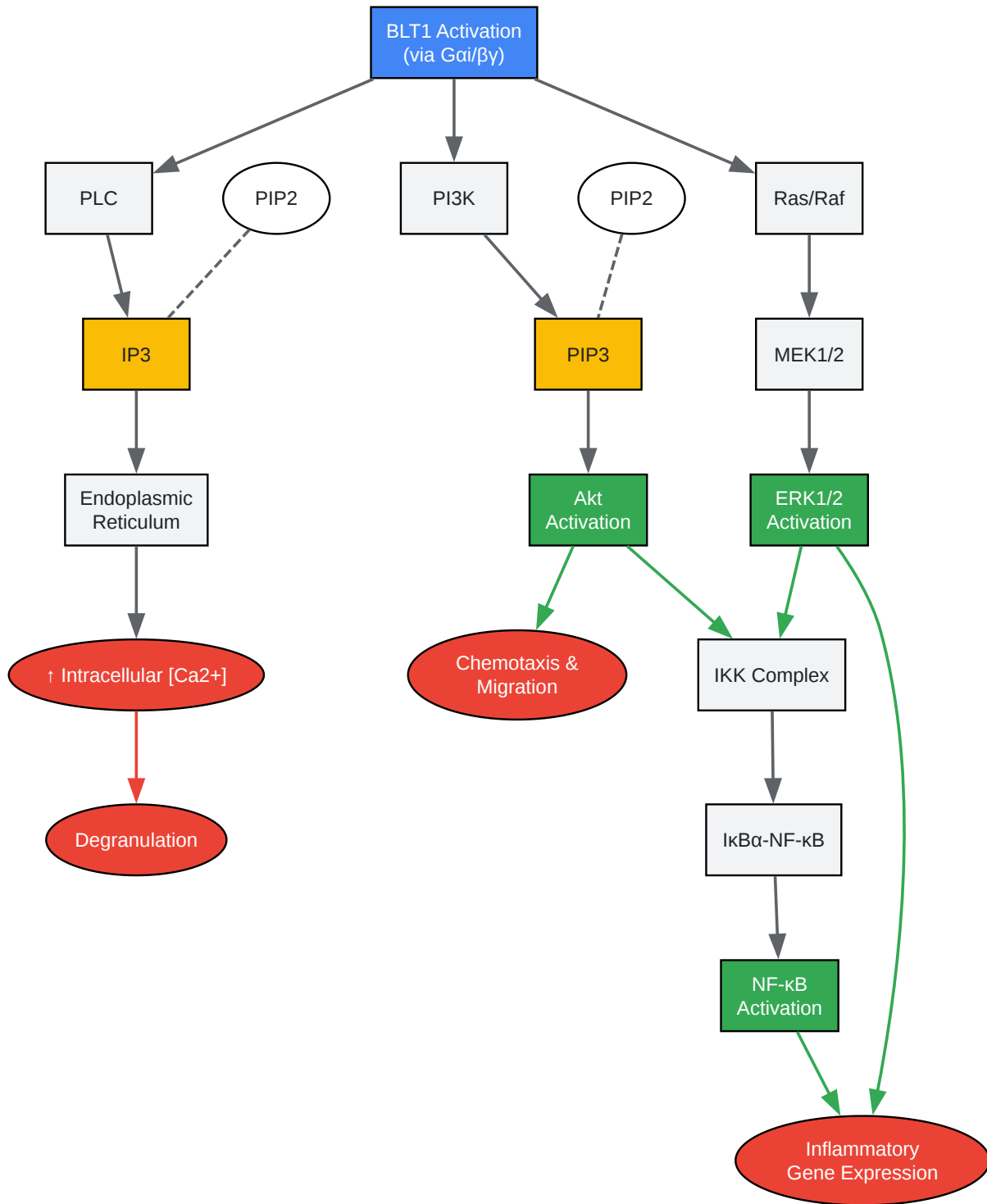
G-Protein Coupling and Downstream Effector Activation

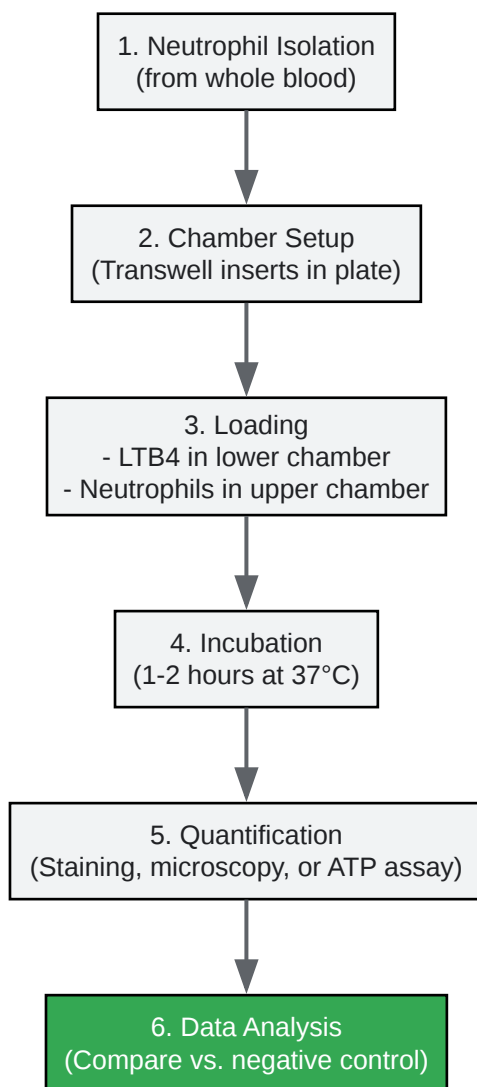
Binding of LTB4 to BLT1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated G α i subunit.[9] This activation leads to the dissociation of the G-protein heterotrimer. The liberated G α i-GTP and G β \gamma subunits independently modulate the activity of several key enzymes:

- Phospholipase C (PLC): The G β \gamma subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Phosphoinositide 3-Kinase (PI3K): BLT1 activation leads to the stimulation of PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] This is a critical step for leukocyte migration.[11]
- Adenylyl Cyclase (AC): The G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating neutrophil apoptosis and the resolution of inflammation.[12]

The activation of these primary effectors initiates several divergent downstream pathways that ultimately control cellular function.







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References

- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [2. The role of the LTB4-BLT1 axis in health and disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. PI3K / Akt Signaling | Cell Signaling Technology \[cellsignal.com\]](#)
- [11. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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